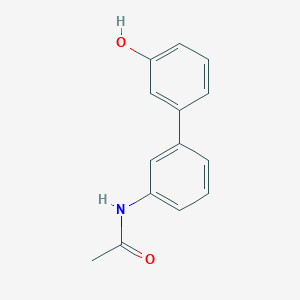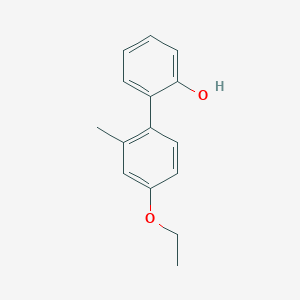
2-(4-Ethoxy-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxy-2-methylphenyl)phenol, 95% (2-MEPP) is a phenolic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds and has been studied for its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and fragrances. Additionally, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been studied for its potential biological activities, including its anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-(4-Ethoxy-2-methylphenyl)phenol, 95% may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has antioxidant and anti-inflammatory effects. Additionally, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been shown to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Ethoxy-2-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it a safe reagent to use in experiments. Additionally, it is relatively inexpensive, making it an affordable reagent for laboratory experiments. However, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has some limitations for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Ethoxy-2-methylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in various industries, such as the pharmaceutical and cosmetic industries. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for 2-(4-Ethoxy-2-methylphenyl)phenol, 95%. Finally, further research could be done to explore the potential adverse effects of 2-(4-Ethoxy-2-methylphenyl)phenol, 95% and develop methods to reduce or eliminate these effects.
Synthesemethoden
2-(4-Ethoxy-2-methylphenyl)phenol, 95% can be synthesized from 4-ethoxy-2-methylphenol, which is a commercially available compound. The synthesis of 2-(4-Ethoxy-2-methylphenyl)phenol, 95% involves a two-step process. First, 4-ethoxy-2-methylphenol is reacted with sulfuric acid and heated to form a sulfonated product. The sulfonated product is then heated with sodium hydroxide and heated to form 2-(4-Ethoxy-2-methylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-17-12-8-9-13(11(2)10-12)14-6-4-5-7-15(14)16/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOOIFCPMMSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683538 |
Source


|
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-76-2 |
Source


|
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

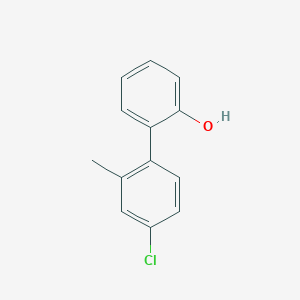


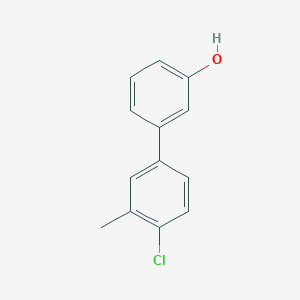
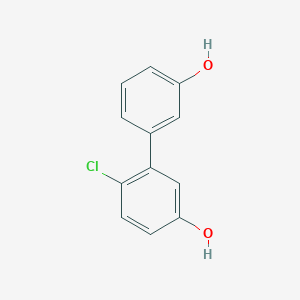
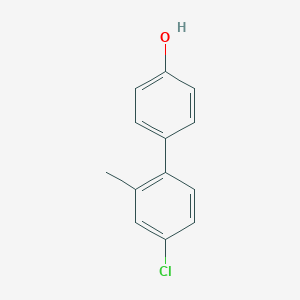

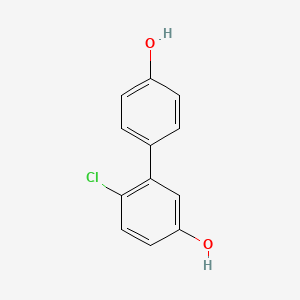
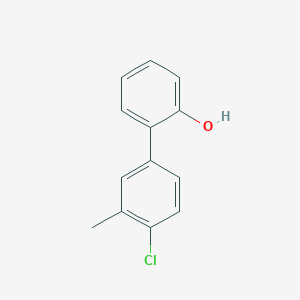
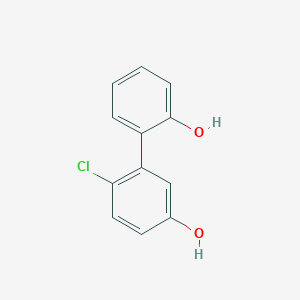

![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)
